5,7-Dihydroxycoumarin

説明

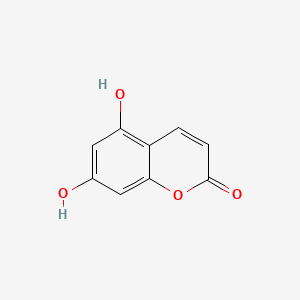

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O4/c10-5-3-7(11)6-1-2-9(12)13-8(6)4-5/h1-4,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQQFVJHWNCGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=CC(=CC(=C21)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181765 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2732-18-5 | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002732185 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2732-18-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108415 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 5,7-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5,7-Dihydroxycoumarin: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5,7-dihydroxycoumarin, a naturally occurring phenolic compound with demonstrated biological activities. This document details its primary natural sources, outlines generalized and specific methodologies for its isolation and purification, and explores its known interactions with key cellular signaling pathways.

Natural Sources of this compound

This compound and its glycosidic derivatives have been identified in a variety of plant species. The primary sources reported in the scientific literature are summarized below. While "Tri-grain wheat" has been mentioned as a botanical source, the lack of specificity in this designation warrants further investigation for precise identification.

| Plant Species | Family | Part of Plant | Isolated Form | Reference(s) |

| Macaranga triloba | Euphorbiaceae | Inflorescences | This compound | [1][2][3][4] |

| Morus nigra | Moraceae | Roots | This compound 7-O-β-D-glucopyranoside | [5][6] |

| Kayea assamica | Clusiaceae | Bark | This compound | [7] |

Isolation and Purification Methodologies

Generalized Experimental Protocol for this compound Isolation

This protocol is a composite of standard techniques employed in phytochemistry for the isolation of coumarins.

2.1.1. Plant Material Collection and Preparation

-

Collect the desired plant material (e.g., inflorescences of Macaranga triloba).

-

Air-dry the plant material at room temperature in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2.1.2. Solvent Extraction

-

Macerate the powdered plant material in a suitable organic solvent. Dichloromethane or methanol are commonly used for the extraction of coumarins.[1][3] The choice of solvent will depend on the polarity of the target compound.

-

Perform the extraction at room temperature over a period of several days, with occasional agitation.

-

Filter the extract to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Chromatographic Purification

-

Vacuum Liquid Chromatography (VLC): Subject the crude extract to VLC on silica gel as a preliminary fractionation step. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents such as ethyl acetate and methanol.

-

Column Chromatography (CC): Further purify the fractions containing the target compound by column chromatography on silica gel. Employ a gradient elution system, typically with mixtures of n-hexane and ethyl acetate, to separate the components based on polarity. Monitor the fractions by thin-layer chromatography (TLC).

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification, subject the enriched fractions to preparative HPLC on a C18 reversed-phase column.[8][9][10] A typical mobile phase would be a gradient of methanol and water, with the possible addition of a small percentage of acetic acid to improve peak shape.

2.1.4. Structure Elucidation

The structure of the isolated compound can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy.[1]

Specific Experimental Protocol: Isolation of Esculetin from Cortex Fraxini

The following is a detailed protocol for the isolation of esculetin (6,7-dihydroxycoumarin), a structurally similar compound, which can be adapted for the isolation of this compound.

2.2.1. Extraction

-

The dried and powdered bark of Cortex fraxini is extracted with a suitable solvent such as methanol.

2.2.2. High-Speed Counter-Current Chromatography (HSCCC)

-

Two-Phase Solvent System: Prepare a two-phase solvent system of n-butanol-methanol-0.5% acetic acid (5:1.5:5, v/v).

-

HSCCC Operation:

-

Fill the multilayer coil column entirely with the upper phase as the stationary phase.

-

Rotate the apparatus at a speed of 800 rpm, and pump the lower phase (mobile phase) into the column at a flow rate of 1.5 mL/min.

-

After hydrodynamic equilibrium is reached, inject the crude extract dissolved in the mobile phase.

-

Monitor the effluent with a UV detector at 254 nm.

-

Collect the fractions corresponding to the peaks and analyze by HPLC for purity.

-

Signaling Pathways Involving this compound and its Derivatives

This compound and its derivatives have been shown to modulate several key signaling pathways implicated in various physiological and pathological processes.

Melanogenesis Signaling Pathways

5,7-Dihydroxy-4-methylcoumarin has been demonstrated to promote melanin synthesis by activating pro-melanogenic pathways and inhibiting anti-melanogenic pathways.

Anti-inflammatory Signaling Pathways

Derivatives of this compound have been shown to exert anti-inflammatory effects by modulating the MAPK and NF-κB signaling pathways.

Experimental Workflows

General Isolation and Purification Workflow

The following diagram illustrates a typical workflow for the isolation and purification of this compound from a natural source.

This guide serves as a foundational resource for researchers interested in the natural sourcing and laboratory isolation of this compound. Further research is warranted to establish detailed, optimized isolation protocols and to fully elucidate the therapeutic potential of this promising natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. عرض للأخصائي: Flavonoids with antiplasmodial and cytotoxic activities of Macaranga triloba [aunilo.uum.edu.my]

- 3. academicjournals.org [academicjournals.org]

- 4. glpbio.com [glpbio.com]

- 5. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. rjptonline.org [rjptonline.org]

- 9. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 10. PREPARATIVE ISOLATION AND PURIFICATION OF CHEMICAL CONSTITUENTS OF BELAMCANDA BY MPLC, HSCCC AND PREP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of 5,7-Dihydroxycoumarin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, a naturally occurring phenolic compound belonging to the coumarin family, has garnered significant scientific interest due to its diverse and promising pharmacological activities. Found in various plant species, this compound has demonstrated a wide spectrum of biological effects, including antibacterial, antioxidant, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the core pharmacological properties of this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for the pharmacological activities of this compound and its derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| This compound derivative 5 | Staphylococcus aureus | 2.5 | [1][2] |

| This compound derivative 12 | Staphylococcus aureus | 2.5 | [1][2] |

| This compound | General Antibacterial Activity | 1000 to >1000 | [3] |

Table 2: Antioxidant Activity of this compound Derivatives

| Assay | Compound/Derivative | IC50 Value | Reference |

| DPPH Radical Scavenging | This compound derivatives | High activity at 100 µM | [3] |

| Xanthine/Xanthine Oxidase System | This compound derivatives | High activity at 100 µM | [3] |

Table 3: Anti-inflammatory Activity of Coumarin Derivatives

| Cell Line | Treatment | Effect | IC50 Value | Reference |

| RAW 264.7 | 6,7-Dihydroxy-4-methylcoumarin + LPS | Inhibition of NO production | Not specified | [4] |

| RAW 264.7 | 6,7-Dihydroxy-4-methylcoumarin + LPS | Inhibition of PGE2 production | Not specified | [4] |

| RAW 264.7 | 6,7-Dihydroxy-4-methylcoumarin + LPS | Inhibition of IL-1β production | Not specified | [4] |

| RAW 264.7 | 6,7-Dihydroxy-4-methylcoumarin + LPS | Inhibition of IL-6 production | Not specified | [4] |

Table 4: Cytotoxic Activity of Coumarin Derivatives

| Cell Line | Compound | IC50 Value | Reference |

| HEp-2 | Esculetin (6,7-dihydroxycoumarin) | >100 µM | [5] |

| HEp-2 | 4-Methylesculetin | ~50 µM | [5] |

| HL60 | Coumarin derivative (4) | 8.09 µM | [6] |

| HepG2 | Coumarin derivative (8b) | 13.14 µM | [6] |

| MCF-7 | Coumarin-thiazolidinone derivative (VIIb) | 1.03 µM | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Bacterial Inoculum:

-

Aseptically pick a few colonies of the test bacterium from a fresh agar plate.

-

Suspend the colonies in sterile nutrient broth.

-

Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

b. Microdilution Assay:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial twofold dilutions of the compound in nutrient broth to obtain a range of concentrations.

-

Add 100 µL of the diluted bacterial inoculum to each well.

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[4]

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

a. Reagent Preparation:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). Store in the dark.[8][9]

-

Prepare various concentrations of this compound in methanol.

-

A standard antioxidant, such as ascorbic acid, should be used as a positive control.

b. Assay Procedure:

-

In a 96-well plate or cuvettes, add a specific volume of the test compound or standard solution (e.g., 100 µL).

-

Add a specific volume of the DPPH solution (e.g., 100 µL) to each well and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).[8][10]

-

Measure the absorbance at 517 nm using a spectrophotometer.[9]

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the compound.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound.

a. Cell Culture and Treatment:

-

Seed the target cancer cells (e.g., HEp-2, HL60, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[5][11]

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).[12]

-

Include untreated cells as a control.

b. Assay Procedure:

-

After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[11]

-

During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[5]

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated.

Anti-inflammatory Assay in LPS-stimulated RAW 264.7 Macrophages

This assay evaluates the anti-inflammatory potential of a compound by measuring its effect on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Treatment:

-

Seed RAW 264.7 macrophage cells in a 24-well or 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubate for a further period (e.g., 24 hours).[13]

b. Measurement of Nitric Oxide (NO) Production:

-

Collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at approximately 540 nm. The concentration of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.

c. Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β):

-

Collect the cell culture supernatant.

-

The levels of pro-inflammatory cytokines are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[14]

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed mechanisms of action.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. This compound and its derivatives have been shown to inhibit this pathway, leading to a reduction in the expression of pro-inflammatory genes.[4][15]

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound derivatives have been shown to modulate this pathway, contributing to their anti-inflammatory and anticancer effects.[4][16][17]

Caption: Modulation of the MAPK signaling pathway by this compound.

Interference with the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is critical for cell survival, proliferation, and growth. Inhibition of this pathway by coumarin derivatives is a key mechanism for their anticancer activity.[6][7][18][19]

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

Activation of the PKA/cAMP Signaling Pathway

The Protein Kinase A (PKA)/cyclic AMP (cAMP) pathway is involved in a variety of cellular processes, including melanogenesis. Some coumarin derivatives have been found to activate this pathway.[20][21][22][23]

Caption: Potential activation of the PKA/cAMP signaling pathway by coumarin derivatives.

Conclusion

This compound and its derivatives represent a class of compounds with significant therapeutic potential. Their diverse pharmacological activities, underpinned by their ability to modulate key signaling pathways such as NF-κB, MAPK, and PI3K/Akt, make them attractive candidates for further investigation in the fields of infectious diseases, inflammatory disorders, and oncology. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute further studies aimed at elucidating the full therapeutic potential of these promising natural products. Future research should focus on in-depth mechanistic studies, including the identification of direct molecular targets, as well as preclinical and clinical evaluations to translate the promising in vitro findings into tangible therapeutic applications.

References

- 1. Synthesis and evaluation of antibacterial activities of this compound derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Dual PI3K/Akt Inhibitors Bearing Coumarin-Thiazolidine Pharmacophores as Potential Apoptosis Inducers in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acmeresearchlabs.in [acmeresearchlabs.in]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Anti-Inflammatory Activities, and Molecular Docking Study of Novel Pyxinol Derivatives as Inhibitors of NF-κB Activation [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. A Novel Furocoumarin Derivative, 5-((diethylamino)me-13 thyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one Upregulates Melanin Synthesis via the Activation of cAMP/PKA and MAPKs Signal Pathway: In Vitro and In Vivo Study [mdpi.com]

- 21. cAMP activation of PKA defines an ancient signaling mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. cAMP/PKA pathway activation in human mesenchymal stem cells in vitro results in robust bone formation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. cAMP activation of PKA defines an ancient signaling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 5,7-Dihydroxycoumarin in Cells

Introduction

This compound, also known as citropten, is a naturally occurring coumarin derivative found in various plants. It has garnered significant interest in the scientific community due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the cellular effects of this compound and its derivatives, with a focus on its antioxidant, anti-inflammatory, pro-melanogenic, and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

This compound and its analogues exert their biological effects through multiple mechanisms, primarily by modulating key signaling pathways involved in cellular processes such as inflammation, apoptosis, and melanogenesis.

Anti-inflammatory and Antioxidant Effects

This compound derivatives have demonstrated potent anti-inflammatory and antioxidant activities. These compounds can scavenge free radicals and reduce oxidative stress, which are key contributors to inflammatory diseases.

One of the primary anti-inflammatory mechanisms involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages. For instance, certain 6-acyl-4-aryl/alkyl-5,7-dihydroxycoumarins have been shown to inhibit NO production with IC50 values in the low micromolar range. This inhibition is often associated with the downregulation of inducible nitric oxide synthase (iNOS) expression. Furthermore, these compounds can protect DNA from hydroxyl radical attack.

The antioxidant properties of this compound derivatives are attributed to their ability to scavenge various free radicals, including DPPH, superoxide, and hydroxyl radicals. The positioning of hydroxyl groups on the coumarin ring is crucial for this activity.

Modulation of Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways:

-

NF-κB Signaling Pathway: Citropten has been shown to reduce the activation of the NF-κB signaling pathway in activated T cells and intestinal epithelial cells. This leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.

-

MAPK Signaling Pathway: Citropten also suppresses the MAPK signaling pathway in activated T cells and intestinal epithelial cells, further contributing to its anti-inflammatory effects. In vascular smooth muscle cells, citropten reduces the phosphorylation of AKT and ERK in a concentration-dependent manner.

-

Nrf2 Signaling Pathway: Some coumarin derivatives, like esculetin (6,7-dihydroxycoumarin), are known to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response.

Induction of Apoptosis in Cancer Cells

Coumarin and its derivatives, including those with a 5,7-dihydroxy substitution pattern, have been investigated for their anti-cancer properties. One of the key mechanisms is the induction of apoptosis in cancer cells. For example, coumarin has been shown to induce apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism, which is associated with the downregulation of NF-κB.

The pro-apoptotic effects involve:

-

Modulation of Bcl-2 family proteins: Decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax.

-

Mitochondrial membrane depolarization: Leading to the release of cytochrome c.

-

Activation of caspases: Specifically, the activation of caspase-3.

5,7-Dihydroxyflavone, a structurally related compound, enhances the apoptosis-inducing potential of TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand) in human tumor cells by up-regulating Bax and down-regulating Bcl-2 and Mcl-1.

Role in Melanogenesis

Interestingly, a derivative of this compound, 5,7-dihydroxy-4-methylcoumarin (5,7D-4MC), has been found to promote melanin synthesis. This effect is attributed to the strategic placement of its hydroxyl groups, which facilitate interactions with melanin-related enzymes and activate melanogenic signaling pathways.

The key signaling pathways involved in 5,7D-4MC-induced melanogenesis are:

-

PKA/cAMP Signaling Pathway: 5,7D-4MC activates this pathway, leading to the phosphorylation of CREB and subsequent upregulation of MITF, a key transcription factor for melanogenic enzymes like tyrosinase, TRP-1, and TRP-2.

-

Wnt/β-catenin Signaling Pathway: This pathway is also activated, contributing to increased MITF expression.

-

MAPK/ERK Signaling Pathway: Activation of this pathway further modulates MITF activity.

-

PI3K/AKT Signaling Pathway: This pathway is downregulated by 5,7D-4MC in the context of melanogenesis.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its derivatives from various studies.

| Compound | Cell Line | Biological Activity | IC50 Value / Effective Concentration | Reference |

| 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarin (Derivative 8) | RAW 264.7 | Inhibition of NO production | 7.6 µM | [1] |

| 5,7-Dihydroxy-4-methylcoumarin (5,7D-4MC) | B16F10 | Non-toxic concentration | Up to 100 µM | [2] |

| Citropten | RVSMCs | Inhibition of cell proliferation | Concentration-dependent | [3] |

| Citropten | HT-29 | Inhibition of inflammatory cytokine production | 0 to 40 µM | [4] |

| Coumarin | HeLa | Cytotoxicity | 54.2 µM | [5] |

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Cell Viability Assay (MTT Assay)

-

Objective: To assess the cytotoxicity of this compound derivatives.

-

Cell Lines: B16F10 murine melanoma cells, RAW 264.7 macrophages, HeLa cells.

-

Methodology:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compound (e.g., 25 to 400 µM for 5,7D-4MC) for a specified period (e.g., 24-72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

-

The plates are incubated for a further 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated cells).

-

Western Blot Analysis

-

Objective: To determine the expression levels of specific proteins involved in signaling pathways.

-

Methodology:

-

Cells are treated with the test compound and/or a stimulant (e.g., LPS, α-MSH).

-

After treatment, cells are lysed using a lysis buffer containing protease and phosphatase inhibitors.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific to the target proteins (e.g., p-PKA, PKA, iNOS, COX-2, Bcl-2, Bax, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The relative intensity of the protein bands is quantified using image analysis software (e.g., ImageJ).

-

Nitric Oxide (NO) Production Assay

-

Objective: To measure the amount of NO produced by cells.

-

Methodology:

-

RAW 264.7 macrophages are seeded in 96-well plates.

-

The cells are pre-treated with various concentrations of the test compound for 1 hour.

-

The cells are then stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.

-

The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is measured at 540 nm.

-

The amount of nitrite is calculated from a standard curve prepared with sodium nitrite.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Anti-inflammatory mechanism of Citropten.

Caption: Melanogenesis pathway activated by 5,7D-4MC.

Caption: Apoptosis induction by Coumarins.

Caption: General experimental workflow for cellular assays.

References

- 1. 6-Acyl-4-aryl/alkyl-5,7-dihydroxycoumarins as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5,7-Dihydroxy-4-Methylcoumarin as a Functional Compound for Skin Pigmentation and Human Skin Safety [mdpi.com]

- 3. Citropten Inhibits Vascular Smooth Muscle Cell Proliferation and Migration via the TRPV1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ameliorative Effect of Citropten Isolated from Citrusaurantifolia Peel Extract as a Modulator of T Cell and Intestinal Epithelial Cell Activity in DSS-Induced Colitis [mdpi.com]

- 5. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Uncharted Path: A Technical Guide to the Biosynthesis of 5,7-Dihydroxycoumarin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarins, a diverse class of plant secondary metabolites derived from the phenylpropanoid pathway, exhibit a wide array of pharmacological activities. Among them, 5,7-dihydroxycoumarin, also known as citropten, has garnered significant interest for its potential therapeutic applications. Understanding its biosynthesis is paramount for metabolic engineering efforts aimed at enhancing its production in plants or establishing heterologous production systems. This technical guide provides a comprehensive overview of the current knowledge on the biosynthetic pathway of this compound in plants, highlighting key enzymatic steps, and offering detailed experimental protocols and data presentation for researchers in the field.

While significant strides have been made in elucidating the general coumarin biosynthetic pathway, the precise enzymatic machinery responsible for the characteristic 5,7-dihydroxylation pattern of citropten remains an active area of investigation. This guide synthesizes the established knowledge and points toward the yet-uncharted territories of this fascinating metabolic route.

Core Biosynthetic Pathway: From Phenylalanine to Umbelliferone

The biosynthesis of this compound commences with the general phenylpropanoid pathway, a well-established metabolic route in higher plants.[1][2] The initial steps leading to the formation of the key intermediate, umbelliferone (7-hydroxycoumarin), are shared among many coumarin derivatives.

The pathway begins with the amino acid L-phenylalanine, which undergoes a series of three enzymatic reactions to yield p-coumaroyl-CoA:

-

Phenylalanine Ammonia-Lyase (PAL): PAL catalyzes the non-oxidative deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 monooxygenase introduces a hydroxyl group at the C4 position of the aromatic ring of cinnamic acid, producing p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): 4CL activates p-coumaric acid by ligating it to coenzyme A, forming p-coumaroyl-CoA.

The subsequent crucial step is the ortho-hydroxylation of the cinnamic acid derivative, which is a key branching point towards coumarin synthesis.[3]

-

p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): This enzyme, a member of the Fe(II)- and 2-oxoglutarate-dependent dioxygenase superfamily, catalyzes the hydroxylation of p-coumaroyl-CoA at the C2' position.[3]

-

Coumarin Synthase (COSY): The resulting 2'-hydroxylated intermediate undergoes a trans-to-cis isomerization of the side chain, followed by spontaneous or enzyme-catalyzed lactonization to form the coumarin ring structure of umbelliferone (7-hydroxycoumarin).[3]

The Enigmatic 5-Hydroxylation Step

The conversion of umbelliferone to this compound requires an additional hydroxylation event at the C5 position of the coumarin backbone. To date, the specific enzyme catalyzing this reaction in plants has not been definitively identified. However, based on analogous reactions in plant secondary metabolism, it is highly probable that a cytochrome P450 monooxygenase (CYP) is responsible for this critical step.[1][4][5]

Cytochrome P450s are a vast superfamily of heme-thiolate proteins known for their role in catalyzing a wide range of oxidative reactions, including hydroxylations, in the biosynthesis of various natural products.[6][7] The CYP71AZ subfamily, for instance, has been shown to be involved in the diversification of coumarins in Apiaceous plants, with some members exhibiting hydroxylase activity on coumarin skeletons.[4]

Further research, including transcriptome analysis of this compound-producing plants, followed by heterologous expression and functional characterization of candidate CYP genes, is necessary to identify and characterize the elusive coumarin-5-hydroxylase.

Visualizing the Pathway

The following diagrams illustrate the known and putative steps in the biosynthesis of this compound.

Caption: Biosynthetic pathway of this compound.

Quantitative Data

Currently, there is a lack of specific quantitative data for the entire this compound biosynthetic pathway in a single plant species. The table below presents a template for organizing such data as it becomes available through future research.

| Enzyme | Substrate | Product | K_m (µM) | k_cat (s⁻¹) | V_max (nmol/mg protein/min) | Optimal pH | Optimal Temp (°C) | Reference |

| PAL | L-Phenylalanine | Cinnamic Acid | ND | ND | ND | ND | ND | |

| C4H | Cinnamic Acid | p-Coumaric Acid | ND | ND | ND | ND | ND | |

| 4CL | p-Coumaric Acid | p-Coumaroyl-CoA | ND | ND | ND | ND | ND | |

| C2'H/COSY | p-Coumaroyl-CoA | Umbelliferone | ND | ND | ND | ND | ND | |

| Coumarin-5-Hydroxylase (putative) | Umbelliferone | This compound | ND | ND | ND | ND | ND |

ND: Not Determined. Data will be populated as research progresses.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

Protocol 1: Heterologous Expression and Functional Characterization of a Candidate Coumarin-5-Hydroxylase (CYP)

This protocol outlines a general workflow for expressing a candidate plant cytochrome P450 gene in a heterologous host, such as Saccharomyces cerevisiae or Escherichia coli, and assaying its enzymatic activity.

Caption: Workflow for heterologous expression of a candidate CYP.

Methodology:

-

RNA Isolation and cDNA Synthesis: Isolate total RNA from plant tissues known to produce this compound. Synthesize first-strand cDNA using a reverse transcriptase.

-

Gene Amplification and Cloning: Amplify the full-length open reading frame of the candidate CYP gene using gene-specific primers. Clone the PCR product into a suitable expression vector (e.g., pYES-DEST52 for yeast or pETite for E. coli).

-

Heterologous Host Transformation: Transform the expression construct into a suitable host strain. For yeast, the INVSc1 strain is commonly used. For E. coli, BL21(DE3) is a standard choice.

-

Protein Expression: Grow the transformed cells in appropriate media and induce protein expression according to the vector's specific requirements (e.g., with galactose for yeast or IPTG for E. coli).

-

Microsome Isolation (for yeast): Harvest the yeast cells and spheroplast them. Lyse the spheroplasts and perform differential centrifugation to isolate the microsomal fraction containing the expressed CYP.

-

Enzyme Assay: Set up a reaction mixture containing the isolated microsomes (or cell lysate for E. coli), the substrate (umbelliferone), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase (if not co-expressed). Incubate at an optimal temperature for a defined period.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extracted products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound.

Protocol 2: Extraction and Quantification of this compound from Plant Tissues

This protocol describes a general method for extracting and quantifying this compound from plant material.

Methodology:

-

Sample Preparation: Harvest and freeze-dry the plant tissue. Grind the dried tissue into a fine powder.

-

Extraction: Extract a known weight of the powdered tissue with a suitable solvent, such as methanol or ethanol, using methods like sonication or maceration. Repeat the extraction process to ensure complete recovery.

-

Filtration and Concentration: Pool the extracts and filter them to remove solid debris. Concentrate the filtrate under reduced pressure.

-

Purification (Optional): For cleaner samples, the crude extract can be further purified using techniques like solid-phase extraction (SPE).

-

HPLC or LC-MS Analysis: Dissolve the final extract in an appropriate solvent and analyze it using a reversed-phase HPLC system with a C18 column and a suitable mobile phase gradient (e.g., water and acetonitrile with 0.1% formic acid).[8][9] Detection can be performed using a diode-array detector (DAD) or a mass spectrometer for more sensitive and specific quantification. A standard curve of authentic this compound should be used for accurate quantification.

Future Outlook

The complete elucidation of the this compound biosynthetic pathway hinges on the identification and characterization of the coumarin-5-hydroxylase. The experimental approaches outlined in this guide provide a roadmap for researchers to tackle this challenge. The discovery of this key enzyme will not only complete our understanding of this important metabolic pathway but also provide a valuable tool for the biotechnological production of this compound and its derivatives for pharmaceutical and other applications. Further research should also focus on the regulatory mechanisms governing this pathway, including the identification of transcription factors that control the expression of the biosynthetic genes.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumarin - Wikipedia [en.wikipedia.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]

- 5. Coumarins and P450s, Studies Reported to-Date - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes (2006) | Frédéric Bourgaud | 367 Citations [scispace.com]

- 8. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Data Analysis of 5,7-Dihydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, a naturally occurring phenolic compound, belongs to the coumarin family of secondary metabolites found in various plants.[1] Its chemical structure, characterized by a benzopyrone core with hydroxyl groups at the 5 and 7 positions, imparts significant biological activities. These include antioxidant, anti-inflammatory, and potential anticancer properties, making it a molecule of interest in medicinal chemistry and drug development. A thorough understanding of its structural and chemical properties through spectroscopic analysis is paramount for its identification, characterization, and further derivatization in pharmaceutical research.

This technical guide provides an in-depth overview of the spectroscopic data analysis of this compound, covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in the analysis and development of coumarin-based compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 6.15 | d | 9.5 |

| H-4 | 7.90 | d | 9.5 |

| H-6 | 6.25 | d | 2.2 |

| H-8 | 6.35 | d | 2.2 |

| 5-OH | 10.5 (broad s) | s | - |

| 7-OH | 10.8 (broad s) | s | - |

Solvent: DMSO-d6. Data is compiled from typical values for this compound and related structures.

¹³C NMR (Carbon-13 NMR) Data

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 161.0 |

| C-3 | 111.5 |

| C-4 | 145.0 |

| C-4a | 102.5 |

| C-5 | 158.0 |

| C-6 | 99.0 |

| C-7 | 162.0 |

| C-8 | 94.5 |

| C-8a | 156.5 |

Solvent: DMSO-d6. Data is compiled from typical values for this compound and related structures.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (phenolic hydroxyl groups) |

| 1700-1680 | Strong | C=O stretch (α,β-unsaturated lactone) |

| 1620-1600 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |

| 1580-1560 | Medium-Strong | C=C stretch (aromatic and pyrone ring) |

| 1250-1100 | Strong | C-O stretch (lactone and phenol) |

| 850-800 | Medium | C-H out-of-plane bend (aromatic) |

Sample preparation: KBr pellet. Data is based on typical spectra of this compound.[2][3]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 178 | 100 | [M]⁺ (Molecular Ion) |

| 150 | Moderate | [M-CO]⁺ |

| 122 | Moderate | [M-2CO]⁺ |

| 94 | Low | Further fragmentation |

Ionization method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent)[4]

-

Pipettes and vials

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.[5]

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of DMSO-d6.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR:

-

Acquire the spectrum using a standard pulse program.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.[5]

-

-

For ¹³C NMR:

-

Acquire the spectrum using a proton-decoupled pulse program.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.[5]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak of DMSO-d6 (δH = 2.50 ppm, δC = 39.52 ppm).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound using Fourier Transform Infrared (FTIR) spectroscopy.

Materials and Equipment:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade, dried

-

Agate mortar and pestle

-

Pellet press die set[6]

-

Hydraulic press

-

FTIR spectrometer (e.g., PerkinElmer Spectrum Two or equivalent)

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly clean and dry the agate mortar, pestle, and pellet die components.[7]

-

Place approximately 1-2 mg of the this compound sample into the mortar.[8]

-

Add approximately 100-200 mg of dry KBr powder.[8]

-

Gently grind the mixture until a fine, homogeneous powder is obtained.[9]

-

Transfer a portion of the powder into the pellet die.

-

Assemble the die and place it in a hydraulic press.

-

Apply a pressure of 8-10 tons for a few minutes to form a transparent or translucent pellet.[7]

-

Carefully remove the pellet from the die.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Identify the characteristic absorption bands in the spectrum.

-

Correlate the observed wavenumbers with known functional group vibrations to confirm the presence of hydroxyl, carbonyl, and aromatic moieties.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Suitable volatile solvent (e.g., methanol or acetonitrile)

-

Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (approximately 1 mg/mL) in a suitable volatile solvent.

-

-

Instrument Setup and Data Acquisition (GC-MS with EI):

-

Gas Chromatograph (GC) conditions:

-

Column: A suitable capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11]

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).[11]

-

Oven temperature program: Start at a suitable initial temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280°C) at a rate of 10-20°C/min.[10][11]

-

Mass Spectrometer (MS) conditions:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak.

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the major fragment ions and propose a fragmentation pathway consistent with the structure of this compound.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a comprehensive toolkit for the structural characterization of this compound. NMR spectroscopy is instrumental in defining the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation patterns. The data and protocols presented in this guide offer a foundational resource for researchers working with this important bioactive compound, facilitating its unambiguous identification and supporting its development in various scientific and pharmaceutical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound [webbook.nist.gov]

- 4. rsc.org [rsc.org]

- 5. scispace.com [scispace.com]

- 6. pelletpressdiesets.com [pelletpressdiesets.com]

- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]

- 8. shimadzu.com [shimadzu.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. ingentaconnect.com [ingentaconnect.com]

- 11. benthamopen.com [benthamopen.com]

- 12. CN102253147B - Method for measuring content of dihydrocoumarin and 6-methyl coumarin in additive for tobaccos - Google Patents [patents.google.com]

An In-depth Technical Guide to the Antioxidant Properties of 5,7-Dihydroxycoumarin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,7-Dihydroxycoumarin, also known as citropten, is a naturally occurring coumarin derivative found in various plants. It has garnered significant interest within the scientific community for its potential therapeutic properties, particularly its antioxidant effects. This technical guide provides a comprehensive overview of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing quantitative data from various antioxidant assays, and outlining the experimental protocols used for its evaluation. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of its biochemical interactions.

Core Antioxidant Mechanisms

This compound exerts its antioxidant effects through multiple mechanisms, primarily centered around its ability to scavenge free radicals and to modulate endogenous antioxidant defense systems. Emerging research indicates that this compound possesses both anti-inflammatory and antioxidant capabilities, holding promise for various health applications.[1]

Direct Radical Scavenging Activity

The chemical structure of this compound, featuring two hydroxyl groups on the coumarin backbone, is crucial for its ability to directly neutralize reactive oxygen species (ROS). These hydroxyl groups can donate a hydrogen atom to unstable free radicals, thereby stabilizing them and preventing them from causing cellular damage.

Modulation of the Nrf2-KEAP1 Signaling Pathway

A key mechanism underlying the antioxidant activity of this compound and its derivatives is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal physiological conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1), which facilitates its degradation.

Upon exposure to oxidative stress or in the presence of Nrf2 activators like certain coumarins, this interaction is disrupted. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This binding initiates the transcription of a suite of cytoprotective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby bolstering the cell's intrinsic antioxidant defenses.

Quantitative Antioxidant Activity

The antioxidant capacity of this compound and its derivatives has been quantified using various in vitro assays. While specific IC50 values for this compound are not extensively reported in the readily available literature, studies on its derivatives provide valuable insights into its potential potency.

| Assay | Compound | IC50 Value | Reference Compound | IC50 Value (Reference) |

| DPPH Radical Scavenging | This compound derivatives | Potent scavengers | Ascorbic Acid | Not specified in direct comparison |

| Superoxide Radical Scavenging (Xanthine/Xanthine Oxidase) | This compound derivatives | Potent scavengers | Not specified | Not specified |

Note: The term "potent scavengers" indicates that the compounds showed significant activity in the respective assays, although specific IC50 values for the parent this compound were not available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments commonly cited in the evaluation of the antioxidant properties of coumarin derivatives.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a widely used method to assess the free radical scavenging ability of a compound.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change to yellow, which is measured spectrophotometrically.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction Mixture: To 2 mL of the DPPH solution, add 1 mL of the sample solution at different concentrations.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is another common method for determining the total antioxidant capacity of a compound.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with potassium persulfate. The ABTS•+ radical has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to the colorless ABTS, and the decrease in absorbance is measured.

Protocol:

-

Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of this compound in a suitable solvent.

-

Reaction Mixture: Add a small volume (e.g., 10 µL) of the sample solution to a larger volume (e.g., 1 mL) of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus sample concentration.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

Principle: A fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is applied to cells. DCFH-DA is non-fluorescent but is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The antioxidant activity of the test compound is determined by its ability to inhibit the fluorescence produced by an ROS generator.

Protocol:

-

Cell Culture: Plate cells (e.g., B16F10 melanoma cells) in a 96-well plate and grow to confluence.

-

Loading with Fluorescent Probe: Wash the cells with PBS and then incubate them with a solution of DCFH-DA.

-

Treatment with Antioxidant: Remove the DCFH-DA solution and treat the cells with various concentrations of this compound.

-

Induction of Oxidative Stress: After an incubation period, add a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), to induce ROS generation.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission) over a period of time using a fluorescence plate reader.

-

Data Analysis: The area under the fluorescence curve is calculated, and the CAA value is determined by comparing the protective effect of the sample to a standard antioxidant like quercetin.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the activation of the Nrf2-KEAP1 signaling pathway, a key mechanism of the antioxidant action of this compound.

Caption: Activation of the Nrf2-KEAP1 signaling pathway by this compound.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the cellular antioxidant activity of this compound.

Caption: Workflow for the Cellular Antioxidant Activity (CAA) assay.

Conclusion

This compound demonstrates significant antioxidant potential through both direct radical scavenging and the modulation of the Nrf2-KEAP1 signaling pathway. While further research is needed to establish a comprehensive profile of its quantitative antioxidant activity with specific IC50 values, the existing evidence strongly supports its role as a promising natural antioxidant. The experimental protocols detailed in this guide provide a framework for the continued investigation of this and other coumarin derivatives, which may lead to the development of novel therapeutic agents for conditions associated with oxidative stress.

References

The Anti-Inflammatory Potential of 5,7-Dihydroxycoumarin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. 5,7-Dihydroxycoumarin, a naturally occurring coumarin derivative, has emerged as a compound of interest for its potential anti-inflammatory properties. This technical guide provides an in-depth exploration of the anti-inflammatory effects of this compound and its analogs, focusing on the underlying molecular mechanisms, experimental evidence, and detailed methodologies for its investigation. This document summarizes quantitative data from in vitro studies on closely related compounds, outlines key experimental protocols, and visualizes the involved signaling pathways and experimental workflows to support further research and development in this area.

Introduction

Coumarins are a class of benzopyrone compounds widely distributed in the plant kingdom, known for their diverse pharmacological activities, including anticoagulant, antioxidant, and anti-inflammatory effects[1]. This compound, also known as citropten or limettin, belongs to this class and has demonstrated significant antioxidant and anti-inflammatory potential[2]. Its structural features, particularly the presence of hydroxyl groups on the benzene ring, are believed to contribute to its biological activities. This guide delves into the scientific evidence supporting the anti-inflammatory effects of this compound and its derivatives, providing a comprehensive resource for researchers in the field.

In Vitro Anti-Inflammatory Effects

The anti-inflammatory properties of this compound and its derivatives have been primarily investigated using in vitro models, particularly in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7. While specific quantitative data for this compound is limited in the reviewed literature, studies on the closely related compound 6,7-dihydroxy-4-methylcoumarin (6,7-DH-4MC) provide valuable insights into the potential efficacy and mechanisms of action.

Inhibition of Pro-Inflammatory Mediators

6,7-DH-4MC has been shown to significantly reduce the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages in a dose-dependent manner without affecting cell viability[3]. This includes the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2), which are critical mediators of the inflammatory response[3].

Table 1: Inhibitory Effects of 6,7-Dihydroxy-4-Methylcoumarin on Pro-Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells [3]

| Concentration (µM) | NO Production (% of LPS control) | PGE2 Production (% of LPS control) |

| 5 | ~85% | ~90% |

| 10 | ~70% | ~75% |

| 20 | ~50% | ~60% |

Downregulation of Pro-Inflammatory Enzymes

The reduction in NO and PGE2 production is attributed to the downregulation of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Western blot analysis has demonstrated that 6,7-DH-4MC effectively suppresses the protein expression of both iNOS and COX-2 in LPS-stimulated macrophages[3][4].

Reduction of Pro-Inflammatory Cytokines

Furthermore, 6,7-DH-4MC has been observed to decrease the secretion of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-6 (IL-6), in a concentration-dependent manner in LPS-activated RAW 264.7 cells[3].

Table 2: Effect of 6,7-Dihydroxy-4-Methylcoumarin on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells [3]

| Concentration (µM) | IL-1β Production (pg/mL) | IL-6 Production (pg/mL) |

| LPS Control | ~35 | ~450 |

| 5 + LPS | ~30 | ~400 |

| 10 + LPS | ~25 | ~300 |

| 20 + LPS | ~18 | ~200 |

In Vivo Anti-Inflammatory Effects

The in vivo anti-inflammatory activity of coumarin derivatives is often evaluated using the carrageenan-induced paw edema model in rodents. This model is a well-established method for screening potential anti-inflammatory agents[5][6]. While specific in vivo quantitative data for this compound was not prominently available in the reviewed literature, studies on other hydroxycoumarin derivatives have demonstrated significant reductions in paw edema, indicating the potential of this class of compounds in mitigating acute inflammation[7][8]. For instance, 4-hydroxycoumarin has been shown to significantly reduce carrageenan-induced paw edema in a dose-dependent manner[9].

Molecular Mechanisms of Action

The anti-inflammatory effects of this compound and its analogs are mediated through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Studies on 6,7-DH-4MC have shown that it can inhibit the degradation of IκB-α and the subsequent phosphorylation of the NF-κB p65 subunit in LPS-stimulated macrophages[3].

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, plays a crucial role in transducing extracellular signals into cellular responses, including inflammation. 6,7-DH-4MC has been shown to reduce the phosphorylation of ERK and p38 MAPK in LPS-stimulated macrophages, indicating its ability to modulate this pathway[3].

Caption: MAPK Signaling Pathway Modulation by this compound.

Detailed Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the methodology for evaluating the anti-inflammatory effects of this compound in a well-established in vitro model.

Caption: Experimental Workflow for In Vitro Anti-inflammatory Assay.

Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded in 24-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-incubation period, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent assay.

-

PGE2 and Cytokine Measurement: The levels of PGE2, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions[3].

-

Western Blot Analysis:

-

Protein Extraction: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, phospho-ERK, total ERK, phospho-p38, total p38, phospho-IκBα, and β-actin.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Carrageenan-Induced Paw Edema Model

This protocol provides a general framework for assessing the in vivo anti-inflammatory activity of this compound.

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema Assay.

Methodology:

-

Animals: Male Wistar rats or Swiss albino mice are used. The animals are housed under standard laboratory conditions with free access to food and water.

-

Grouping and Dosing: Animals are divided into several groups: a control group, a vehicle group, groups treated with different doses of this compound, and a group treated with a standard anti-inflammatory drug (e.g., indomethacin)[5]. The test compound is typically administered intraperitoneally or orally 30-60 minutes before the induction of inflammation.

-

Induction of Edema: Acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each animal[5].

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection[5].

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

-

Biochemical and Histopathological Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue collected for histological examination and measurement of inflammatory markers such as myeloperoxidase (MPO) activity and cytokine levels[5].

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. The available in vitro evidence, particularly from studies on structurally similar compounds, strongly suggests that their anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory mediators and cytokines, and the modulation of the NF-κB and MAPK signaling pathways. While further in vivo studies are needed to establish the efficacy and safety profile of this compound itself, the detailed methodologies and mechanistic insights provided in this guide offer a solid foundation for future research in this area. The continued exploration of these natural compounds could lead to the development of new therapeutic strategies for a variety of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. inotiv.com [inotiv.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. wvj.science-line.com [wvj.science-line.com]

- 8. Using Graphviz (dot) Diagrams in Pelican Blog [safjan.com]

- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Initial Screening of 5,7-Dihydroxycoumarin: A Technical Guide to Its Antibacterial Activity

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of the initial screening of 5,7-Dihydroxycoumarin for its antibacterial properties. This document synthesizes available data, presents detailed experimental protocols for key assays, and visualizes experimental workflows and potential mechanisms of action.

Introduction to this compound and its Antibacterial Potential

This compound is a natural product belonging to the coumarin class of compounds, which are known for their diverse pharmacological activities. While the parent compound itself has demonstrated some antibacterial characteristics, its derivatives have shown more significant potential, suggesting that the this compound scaffold is a promising starting point for the development of new antibacterial agents.

Studies have indicated that the antibacterial efficacy of hydroxycoumarins may be linked to the presence and positioning of hydroxyl groups on the coumarin ring. These groups can enhance the compound's hydrophobicity, potentially facilitating its interaction with and disruption of bacterial cell membranes. Furthermore, some hydroxycoumarin derivatives have been found to inhibit biofilm formation, a critical factor in the development of persistent bacterial infections.

Quantitative Data on Antibacterial Activity

The available quantitative data on the antibacterial activity of this compound and its derivatives is summarized below. It is important to note that the parent compound has shown relatively weak activity, while its derivatives exhibit significantly lower Minimum Inhibitory Concentrations (MICs).

| Compound | Bacterial Strain | MIC | Reference |

| This compound | Not Specified | >1000 µg/mL | [1] |

| This compound Derivative 5 | Staphylococcus aureus | 2.5 µg/mL | [2][3] |

| This compound Derivative 12 | Staphylococcus aureus | 2.5 µg/mL | [2][3] |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Bacillus cereus | 1.5 mM | [4] |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Micrococcus luteus | 1.5 mM | [4] |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Listeria monocytogenes | 1.5 mM | [4] |

| 5,7-Dihydroxy-4-trifluoromethylcoumarin | Staphylococcus aureus subsp. aureus | 1.5 mM | [4] |

Experimental Protocols

This section provides detailed methodologies for the initial in vitro screening of the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate.

-